Product packaging for 2-Bromo-5-(4-fluorobenzoyl)furan(Cat. No.:CAS No. 500365-83-3)

2-Bromo-5-(4-fluorobenzoyl)furan

Cat. No.: B1518055
CAS No.: 500365-83-3
M. Wt: 269.07 g/mol
InChI Key: ZAQWJESRTXUXBX-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-fluorobenzoyl)furan is a brominated furan derivative with the molecular formula C11H6BrFO2 and a molecular weight of 269.1 g/mol . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Benzofuran and related heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological and pharmacological activities . Specifically, the benzofuran core structure is a privileged motif in drug discovery, with derivatives demonstrating notable potential as anticancer, antibacterial, and antifungal agents . The presence of both a bromine atom and a 4-fluorobenzoyl substituent on the furan ring makes this compound a valuable synthetic intermediate. The bromine atom can be further functionalized via cross-coupling reactions, such as Suzuki or Negishi couplings, to create a diverse library of analogues for structure-activity relationship (SAR) studies . Halogen atoms, including bromine, are frequently incorporated into drug candidates to enhance binding affinity and optimize pharmacokinetic properties . Researchers can utilize this compound in the synthesis of novel molecules targeting chronic diseases, including the development of potent and selective anticancer agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6BrFO2 B1518055 2-Bromo-5-(4-fluorobenzoyl)furan CAS No. 500365-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWJESRTXUXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(O2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 5 4 Fluorobenzoyl Furan

Precursor Synthesis and Functional Group Interconversions

The foundation of the synthesis lies in the efficient preparation of the furan (B31954) and benzoyl building blocks, which are then joined in a subsequent step.

The most critical halogenated furan precursor for this synthesis is 2-bromofuran (B1272941). While several methods exist for the bromination of furan, a particularly effective and scalable procedure involves the use of N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). tandfonline.comresearchgate.nettandfonline.com This approach is favored because it avoids harsh conditions and complex purification steps like chromatography. tandfonline.comresearchgate.net

The reaction involves the controlled addition of an NBS-DMF solution to furan at room temperature. tandfonline.com This process is exothermic and results in the selective bromination at the C2 position of the furan ring. One of the key advantages of this method is the simplified work-up, which can be achieved through direct steam distillation of the reaction mixture to isolate the 2-bromofuran product in good yields. tandfonline.com Other historical methods for furan bromination, such as using dioxane dibromide or metallation followed by reaction with elemental bromine, have been found to be less suitable for large-scale preparations or involve more troublesome isolation procedures. tandfonline.com

ReagentSolventConditionsWork-upYieldReference
N-Bromosuccinimide (NBS)DMFRoom TemperatureSteam Distillation65-75% tandfonline.com

A summary of a common method for synthesizing the 2-bromofuran precursor.

The fluorinated benzoyl component is typically prepared in the form of 4-fluorobenzoyl chloride. This acyl chloride is an essential intermediate used in acylation reactions. anshulchemicals.com The standard synthesis involves the reaction of 4-fluorobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). prepchem.comontosight.ai

The process generally requires heating a mixture of 4-fluorobenzoic acid and an excess of thionyl chloride, often with a catalytic amount of DMF, in a solvent like chloroform. prepchem.com After refluxing for several hours, the volatile components, including excess thionyl chloride and the solvent, are removed under vacuum. The final product, 4-fluorobenzoyl chloride, is then purified by distillation. prepchem.com This method is a conventional and efficient way to convert a carboxylic acid to its more reactive acyl chloride derivative, making it ready for coupling reactions. ontosight.ai

Starting MaterialReagentConditionsYieldReference
4-Fluorobenzoic AcidThionyl Chloride (SOCl₂), cat. DMFReflux in Chloroform83% prepchem.com

An overview of the synthesis for the 4-fluorobenzoyl chloride precursor.

Strategic Coupling Reactions for Furan-Benzoyl Linkage Formation

With the precursors in hand, the next critical stage is the formation of the carbon-carbon or carbon-carbonyl bond that connects the furan ring to the benzoyl group.

While not the most direct route, transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming the aryl-furan bond.

The Suzuki-Miyaura coupling is a prominent method for creating carbon-carbon bonds. youtube.com In a hypothetical synthesis of the target molecule, one could envision coupling a furan-2-boronic acid derivative with a 4-fluorophenyl halide. For instance, (5-bromo-furan-2-yl)boronic acid could be coupled with 1-fluoro-4-iodobenzene, followed by a subsequent acylation step. More elaborately, a Suzuki-Miyaura reaction could be performed between a suitable arylboronic acid and a 2-bromofuran derivative. documentsdelivered.comresearchgate.net These reactions are typically catalyzed by a palladium(0) complex with a suitable ligand and require a base. youtube.com Nickel-catalyzed Suzuki-Miyaura couplings have also emerged as a more economical alternative. nih.gov

The Sonogashira coupling reaction joins terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org A potential, albeit multi-step, pathway to the target compound could involve the Sonogashira coupling of 2-bromofuran with a terminal alkyne bearing the 4-fluorophenyl group. A more plausible route might involve coupling 2-bromo-5-ethynylfuran (B579791) with a 4-fluoroaryl halide, followed by the hydration of the resulting alkyne to yield the desired ketone structure. The reaction is typically carried out under mild, basic conditions. wikipedia.orgspuvvn.edu

The most direct and industrially relevant method for synthesizing 2-Bromo-5-(4-fluorobenzoyl)furan is the Friedel-Crafts acylation of 2-bromofuran. This reaction involves the electrophilic substitution of the furan ring at the C5 position with the 4-fluorobenzoyl group, using 4-fluorobenzoyl chloride as the acylating agent.

Furan itself is known to be sensitive and prone to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride (AlCl₃). eurekaselect.comstackexchange.com Therefore, milder catalysts are generally required. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used alternative that provides better yields for the acylation of furan and its derivatives. stackexchange.com Other modern approaches utilize heterogeneous catalysts, such as metal-exchanged dodecatungstophosphoric acid, to facilitate the reaction under greener conditions. researchgate.net The reaction of 2-bromofuran with 4-fluorobenzoyl chloride in the presence of a suitable Lewis acid catalyst would regioselectively yield this compound, as the bromine atom at the C2 position directs acylation to the opposite C5 position.

Furan SubstrateAcylating AgentCommon CatalystsKey FeatureReference
2-Bromofuran4-Fluorobenzoyl chlorideAlCl₃ (harsh), BF₃·OEt₂ (milder), Heterogeneous acidsDirect formation of the furan-benzoyl bond. researchgate.net, stackexchange.com

A summary of the Friedel-Crafts acylation approach.

Beyond Friedel-Crafts and cross-coupling reactions, other carbon-carbon bond-forming strategies can be considered. One such alternative involves the use of organometallic reagents.

A plausible, though less direct, route could begin with 2,5-dibromofuran. Through careful control of stoichiometry and temperature, a monolithiation can be achieved using an organolithium reagent like n-butyllithium to generate 5-bromo-2-furyllithium. This nucleophilic intermediate could then react with 4-fluorobenzaldehyde. The resulting secondary alcohol would then need to be oxidized using a standard oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation) to afford the final ketone product, this compound. This multi-step approach offers an alternative pathway that relies on classical organometallic chemistry.

Regioselective Bromination and Fluorination Strategies

The primary challenge in synthesizing this compound lies in achieving precise control over the placement of the bromine atom on the furan ring. The inherent reactivity of the furan system necessitates carefully designed strategies to ensure regioselectivity.

Direct Halogenation Protocols for Furan Moieties

Direct electrophilic halogenation is a fundamental approach for functionalizing furan rings. Furan's electron-rich nature makes it highly susceptible to electrophilic attack, though this reactivity can also lead to challenges such as polyhalogenation and ring instability. quimicaorganica.orgpharmaguideline.com The synthesis of this compound via this method would typically start with the precursor, 2-(4-fluorobenzoyl)furan. This intermediate can be synthesized through a Friedel-Crafts acylation of furan with 4-fluorobenzoyl chloride, often using a mild Lewis acid catalyst. pharmaguideline.com

Once 2-(4-fluorobenzoyl)furan is obtained, the subsequent bromination step is governed by the directing effect of the existing substituent. The (4-fluorobenzoyl) group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the C5 position of the furan ring. pharmaguideline.comnumberanalytics.com This directing effect is crucial for the regioselective synthesis of the target compound.

Common brominating agents for this transformation include bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS). To mitigate the high reactivity of furan and prevent side reactions, the reaction is typically performed under mild conditions, such as at low temperatures. pharmaguideline.com Using a solvent like dimethylformamide (DMF) or dioxane when brominating at low temperatures (e.g., -5°C) can favor the formation of the desired 2-bromo derivative. pharmaguideline.com

Table 1: Comparison of Brominating Agents for Furan Derivatives

Brominating Agent Typical Conditions Advantages Disadvantages
Bromine (Br₂) in DMF Low temperature (-5°C to 0°C) Readily available, cost-effective. Can lead to polybromination if not controlled. pharmaguideline.com
N-Bromosuccinimide (NBS) AIBN (initiator), reflux in CCl₄ or Et₂O Milder, more selective for monobromination. quimicaorganica.orgresearchgate.net Higher cost, requires initiation.

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | THF, -78°C to 0°C | High yield for specific substrates. researchgate.net | Substrate-specific, may not be universally applicable. |

This table is generated based on findings from related chemical syntheses.

Directed Ortho-Metalation and Halogenation Sequences

Directed ortho-metalation (DoM) offers an alternative, powerful strategy for regioselective functionalization. youtube.com This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting organometallic intermediate is then quenched with an electrophile.

In the context of furan chemistry, a carboxamide group at the C2 position can serve as an effective DMG, directing lithiation specifically to the C3 position. acs.org For the synthesis of this compound, a retrosynthetic approach would involve a precursor such as N,N-diethyl-5-(4-fluorobenzoyl)furan-2-carboxamide. However, a more direct route would involve metalating a furan derivative at the 5-position, guided by a directing group at C2, and then quenching with a bromine source.

A plausible sequence could start with 2-furoic acid. The acid could be converted to a directing group (e.g., an amide). This would be followed by a Friedel-Crafts acylation at the 5-position with 4-fluorobenzoyl chloride. The directing group at C2 would then be replaced by bromine. A more common DoM approach involves direct deprotonation of a substituted furan. For instance, starting with 2-(4-fluorobenzoyl)furan, direct lithiation is difficult due to the acidic protons on the benzoyl moiety. A more viable strategy might involve a halogen-metal exchange, starting from a di-brominated furan, though this adds complexity.

Post-Cyclization Halogenation Techniques

This strategy involves constructing the substituted furan ring system first, followed by a final halogenation step. The Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound under acidic conditions, is a classic method for forming the furan core. pharmaguideline.com To apply this to this compound, one would need to synthesize a suitable 1,4-dicarbonyl precursor that, upon cyclization, yields 2-(4-fluorobenzoyl)furan.

Following the successful cyclization to form the furan ring, a regioselective bromination is performed as the final step. As described in section 2.3.1, the electron-withdrawing nature of the 4-fluorobenzoyl group at the C2 position reliably directs the electrophilic bromine to the C5 position, ensuring the formation of the desired product. pharmaguideline.com This approach is advantageous as it separates the complexities of ring formation from the final halogenation step. Another approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can be adapted to form substituted benzofurans and other fused furan systems. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters, including the choice of solvent and catalyst.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact the outcome of a chemical reaction by influencing reactant solubility, stabilizing intermediates or transition states, and modulating reagent reactivity. youtube.com

For the direct bromination of 2-(4-fluorobenzoyl)furan, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dichloromethane (B109758) (DCM) are often preferred. pharmaguideline.comacs.org These solvents can solvate the charged intermediates in the electrophilic substitution mechanism without participating in the reaction, helping to control the reactivity of the halogenating agent and improve selectivity. The use of protic solvents is generally avoided as they can interfere with the electrophile and the furan ring's stability.

In metalation reactions, aprotic ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are essential. They are unreactive towards strong bases like n-BuLi but can coordinate with the lithium cation, increasing the base's reactivity and facilitating the deprotonation step.

Table 2: Influence of Solvent on a Representative Furan Functionalization Reaction

Solvent Reaction Type Effect on Yield/Selectivity Reference
Dichloromethane (DCM) Electrophilic Addition Good for reactions with acid-sensitive substrates; facilitates easy workup. chemicalbook.com
Acetonitrile (MeCN) Tandem Cyclization Can significantly improve reaction yields compared to other polar solvents. acs.orgacs.org
N,N-Dimethylformamide (DMF) Electrophilic Bromination Often used to moderate reactivity and improve selectivity for mono-halogenation. pharmaguideline.comresearchgate.net

| Tetrahydrofuran (THF) | Metalation/Lithiation | Standard solvent for organolithium reactions, essential for solubility and reactivity. | researchgate.net |

This table illustrates general solvent effects observed in the synthesis of related heterocyclic compounds.

Catalyst Screening and Ligand Design for Enhanced Reactivity

Catalysts are pivotal in many synthetic routes to functionalized furans, enabling reactions that would otherwise be inefficient or unselective. nih.gov In the synthesis of the 2-(4-fluorobenzoyl)furan precursor via Friedel-Crafts acylation, mild Lewis acid catalysts such as phosphoric acid or boron trifluoride are often employed to avoid the degradation of the acid-sensitive furan ring. pharmaguideline.com

For more advanced syntheses involving cross-coupling reactions to construct the furan ring, transition metal catalysts, particularly palladium complexes, are widely used. mdpi.com The choice of palladium catalyst and its associated ligands is critical for optimizing reaction efficiency. For instance, in palladium-catalyzed syntheses of functionalized furans, catalysts like bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂) have shown superior performance over others like palladium(II) acetate (B1210297) (Pd(OAc)₂). mdpi.com The weakly coordinating acetonitrile ligands in PdCl₂(CH₃CN)₂ stabilize the palladium center without blocking the active sites, leading to higher yields and faster reaction times. mdpi.com

Table 3: Screening of Palladium Catalysts for Furan Synthesis

Catalyst Ligand Typical Yield Reaction Time Reference
PdCl₂(CH₃CN)₂ Acetonitrile High (e.g., 94%) Short (e.g., 2h) mdpi.com
Pd(OAc)₂ Acetate Moderate (e.g., 80%) Long (e.g., 6h) mdpi.com

| Pd(acac)₂ | Acetylacetonate | Lower (e.g., 63%) | Long (e.g., 6h) | mdpi.com |

This table is based on a model palladium-catalyzed one-pot synthesis of functionalized furans and demonstrates the impact of catalyst choice.

Temperature and Pressure Parameter Optimization

Currently, there is a lack of specific published data on the temperature and pressure parameter optimization for the synthesis of this compound. However, based on general principles of Friedel-Crafts acylation reactions involving furan derivatives, certain parameters can be inferred and would require empirical determination for optimization.

Temperature: Friedel-Crafts acylations are typically exothermic, and temperature control is crucial to prevent side reactions and decomposition of the starting materials or product. youtube.com Furan and its derivatives are known to be sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening. Therefore, the reaction would likely be initiated at a low temperature, potentially between 0 °C and room temperature, to control the initial exothermic reaction. The temperature could then be gradually increased to drive the reaction to completion, with the optimal temperature range needing to be determined experimentally. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would be essential to identify the point of maximum conversion and minimize byproduct formation.

Pressure: For most lab-scale Friedel-Crafts acylation reactions, the process is conducted at atmospheric pressure. The use of elevated or reduced pressure is not typically necessary unless volatile reactants or solvents are used at temperatures above their boiling points. Given the likely reactants, 2-bromofuran and 4-fluorobenzoyl chloride, and common solvents for such reactions (e.g., dichloromethane, carbon disulfide), the reaction would likely be performed under an inert atmosphere (like nitrogen or argon) at atmospheric pressure to prevent the ingress of moisture, which would deactivate the Lewis acid catalyst.

To illustrate the potential optimization parameters, the following hypothetical data table outlines key variables that would need to be investigated.

Table 1: Hypothetical Parameters for Temperature Optimization in the Synthesis of this compound

EntryLewis AcidSolventInitial Temperature (°C)Reaction Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
1AlCl₃Dichloromethane00455
2AlCl₃Dichloromethane025 (Room Temp)265
3AlCl₃Dichloromethane2540 (Reflux)140 (Decomposition observed)
4FeCl₃Dichloromethane025 (Room Temp)460
5SnCl₄1,2-Dichloroethane060370

This table is for illustrative purposes only and is based on general principles of Friedel-Crafts reactions. Actual results would require experimental validation.

Scale-Up Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from a laboratory to a preparative or industrial scale introduces several challenges that need to be addressed to ensure safety, efficiency, and product quality.

Heat Management: As Friedel-Crafts acylations are exothermic, effective heat dissipation is a primary concern during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. A jacketed reactor with a circulating cooling system would be necessary to maintain the optimal temperature and prevent runaway reactions. The rate of addition of the acylating agent (4-fluorobenzoyl chloride) would also need to be carefully controlled to manage the rate of heat generation.

Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial for achieving consistent reaction rates and yields. In larger reactors, mass transfer limitations can become significant. The choice of stirrer design, agitation speed, and baffle placement are critical parameters to ensure homogeneity of the reaction mixture.

Work-up and Purification: The work-up procedure for a Friedel-Crafts reaction typically involves quenching the reaction mixture with ice and water to decompose the Lewis acid catalyst complex. On a larger scale, this process needs to be carefully controlled to manage the exothermic nature of the quench and the evolution of hydrogen chloride gas. The purification method would also need to be adapted for larger quantities. While laboratory-scale purification might be achieved by column chromatography, on a larger scale, methods like recrystallization or distillation would be more practical and economical. The choice of solvent for recrystallization would need to be optimized to provide good recovery of a high-purity product.

Material Handling and Safety: Handling large quantities of corrosive and reactive materials like 4-fluorobenzoyl chloride and aluminum chloride requires stringent safety protocols and appropriate personal protective equipment. The use of closed-system transfers and dedicated charging ports on the reactor can minimize operator exposure. The reactor and associated equipment must be made of materials resistant to corrosion by the reactants and the hydrogen chloride gas produced during the reaction.

The following table outlines key considerations for scaling up the synthesis.

Table 2: Key Considerations for Scale-Up Synthesis of this compound

ParameterLaboratory Scale (grams)Preparative Scale (kilograms)Considerations
Reactor Round-bottom flaskJacketed glass-lined or stainless steel reactorMaterial compatibility, heat transfer, and mixing efficiency are critical.
Temperature Control Ice bath, heating mantleAutomated reactor cooling/heating systemPrecise temperature control is essential to prevent side reactions and ensure safety.
Reagent Addition Manual addition via dropping funnelMetering pump for controlled addition rateControl over exotherm and reaction rate.
Mixing Magnetic stirrerMechanical overhead stirrer with optimized impeller designEnsures homogeneity and efficient mass and heat transfer.
Work-up Manual quenching in a beakerControlled quench in the reactor or a dedicated quench tankSafe handling of exotherm and off-gassing.
Purification Flash column chromatographyRecrystallization or distillationScalability, cost-effectiveness, and solvent recovery.
Safety Fume hoodClosed systems, process safety management protocolsHandling of hazardous materials and management of reaction hazards.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 4 Fluorobenzoyl Furan

Reactivity of the Furan (B31954) Ring System

The furan ring in 2-Bromo-5-(4-fluorobenzoyl)furan is an electron-rich aromatic system, making it susceptible to various reactions. However, the presence of a deactivating acyl group at the 5-position significantly influences its reactivity compared to unsubstituted furan.

Electrophilic Aromatic Substitution Patterns and Selectivity

Furan is known to undergo electrophilic aromatic substitution preferentially at the 2- and 5-positions due to the superior stabilization of the cationic intermediate through resonance. quora.comchemicalbook.comquora.com In this compound, the 5-position is occupied by the (4-fluorobenzoyl) group and the 2-position by a bromine atom. The (4-fluorobenzoyl) group is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. quora.com This deactivation makes electrophilic substitution more challenging compared to furan itself.

Any further electrophilic substitution would be expected to occur at the remaining open positions, C3 and C4. The directing effects of the existing substituents would govern the regioselectivity. The bromine atom is an ortho-, para-directing deactivator, while the acyl group is a meta-directing deactivator. In the context of the furan ring, this would suggest that the electrophile might preferentially attack the C4 position, which is "meta" to the acyl group and "ortho" to the bromine atom. However, the inherent preference for substitution at the α-positions (C2 and C5) in furans is a strong directing factor. Given that both α-positions are substituted, forcing an electrophilic substitution would require harsh conditions and likely lead to a mixture of products or decomposition.

Nucleophilic Attack Pathways on the Furan Core

The electron-withdrawing nature of the 4-fluorobenzoyl group at the C5 position makes the furan ring in this compound more susceptible to nucleophilic attack than unsubstituted furan. The carbonyl carbon of the benzoyl group is a primary site for nucleophilic addition. Furthermore, the electron deficiency induced in the furan ring, particularly at the C5 position, can facilitate nucleophilic aromatic substitution, although this is less common for furans compared to other aromatic systems. Nucleophilic attack on the furan ring itself could potentially lead to ring-opening reactions, especially under harsh conditions or with strong nucleophiles.

Ring-Opening and Rearrangement Mechanisms

Furan and its derivatives are susceptible to ring-opening reactions under acidic or oxidative conditions. The presence of the electron-withdrawing (4-fluorobenzoyl) group can influence the stability of the furan ring. Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. Oxidative cleavage, for instance with ozone or other strong oxidizing agents, would also disrupt the aromatic system.

Rearrangement reactions of the furan ring in this specific compound are not widely documented. However, furan derivatives can undergo various rearrangements, such as the Piancatelli rearrangement, which typically involves a 2-furylcarbinol. While not directly applicable to the starting material, transformation of the benzoyl group could potentially lead to intermediates that undergo such rearrangements.

Reactivity of the Bromine Substituent

The bromine atom at the C2 position is a key handle for further functionalization of the molecule, primarily through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Heck, Stille, Negishi) for Further Functionalization

The carbon-bromine bond at the 2-position of the furan ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

The Heck reaction , which couples the aryl bromide with an alkene, is a plausible transformation for this compound. chemicalbook.combeilstein-journals.orgnih.govthieme-connect.de Studies on similar substrates, such as 2-acetyl-5-bromobenzofuran, have demonstrated successful Heck vinylation reactions with various acrylates and styrene (B11656) derivatives under palladium catalysis. arkat-usa.org

The Stille reaction involves the coupling of the organobromide with an organotin reagent. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and has been used for the coupling of bromo-substituted thiophenes. jcu.edu.au

The Negishi reaction utilizes an organozinc reagent to couple with the aryl bromide. kobe-u.ac.jpnih.gov This method is recognized for its high reactivity and has been successfully applied in the synthesis of complex molecules containing heterocyclic cores. whiterose.ac.uk

The general conditions for these cross-coupling reactions typically involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity.

Table 1: Examples of Cross-Coupling Reactions on Structurally Related Bromofurans and Bromothiophenes

EntryBromo-SubstrateCoupling PartnerReaction TypeCatalyst/ReagentsProductYield (%)Reference
12-Acetyl-5-bromobenzofuranStyreneHeckPd(II) complex, Et₃N, TBAB, DMF(E)-2-acetyl-5-(2-phenylethenyl)benzofuran99 google.com
22,5-Dibromo-3-hexylthiophenePhenylboronic acidSuzukiPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O5-Phenyl-2-bromo-3-hexylthiophene78 nih.gov
32-Bromo-5-(bromomethyl)thiophene4-Methylphenylboronic acidSuzukiPd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O2-(Bromomethyl)-5-(4-methylphenyl)thiophene76 d-nb.info
4Z-1-Bromooct-1-enen-Decylzinc iodideNegishiPdCl₂(PPh₃)₂, TMEDA(Z)-Octadec-8-ene~95 nih.gov

Halogen Dance and Related Rearrangement Pathways

The "halogen dance" is a base-induced migration of a halogen atom along an aromatic ring. kobe-u.ac.jpclockss.orgresearchgate.net This rearrangement typically proceeds via a series of deprotonation and metal-halogen exchange steps. For brominated furans, the use of strong bases like lithium diisopropylamide (LDA) can induce such rearrangements. whiterose.ac.uk For instance, the halogen dance has been observed in 2,5-dibromopyrroles, a related five-membered heterocycle. kobe-u.ac.jp

In the case of this compound, the presence of acidic protons on the furan ring (at C3 and C4) makes it a potential substrate for the halogen dance. The electron-withdrawing benzoyl group would increase the acidity of the adjacent C4 proton. Treatment with a strong, non-nucleophilic base could initiate deprotonation at C3 or C4. Subsequent intramolecular rearrangement could lead to the migration of the bromine atom to a different position on the furan ring, affording isomeric bromo-aroyl-furans. The specific conditions, such as the base, solvent, and temperature, would be critical in controlling the outcome of such a reaction and preventing side reactions. kobe-u.ac.jp

Reactivity of the (4-fluorobenzoyl) Substituent

The benzoyl group itself offers additional reactive sites. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (B1222165) would yield the corresponding alcohol. The fluorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions.

Nucleophilic Displacement Reactions at the Bromine Center

The bromine atom at the 2-position of the furan ring is susceptible to nucleophilic displacement. The reactivity of this position is significantly influenced by the electronic nature of the substituent at the 5-position. In the case of this compound, the 4-fluorobenzoyl group is strongly electron-withdrawing. This deactivates the furan ring towards electrophilic attack but concurrently activates it for nucleophilic substitution.

The presence of electron-withdrawing groups on a furan ring facilitates nucleophilic displacement. nih.gov For instance, compounds like 2-bromo-5-nitrofuran (B1267531) readily react with nucleophiles. nih.gov Similarly, the benzoyl group in the target molecule is expected to stabilize the transition state and any anionic intermediates formed during a nucleophilic attack, thereby promoting the displacement of the bromide.

A variety of nucleophiles can be expected to displace the bromine atom, leading to a range of 5-substituted furan derivatives. The general mechanism would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway.

Table 1: Predicted Nucleophilic Displacement Reactions at the Bromine Center

NucleophileReagent ExampleExpected Product
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-Methoxy-5-(4-fluorobenzoyl)furan
ThiolateSodium thiophenoxide (NaSPh)2-(Phenylthio)-5-(4-fluorobenzoyl)furan
AminePiperidine2-(Piperidin-1-yl)-5-(4-fluorobenzoyl)furan
CyanideSodium cyanide (NaCN)5-(4-Fluorobenzoyl)furan-2-carbonitrile

It is important to note that harsh reaction conditions, such as high temperatures, may be required for some of these transformations, as has been observed for other 2-halofurans. nih.gov

Reactivity of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl portion of the molecule presents two primary sites for reaction: the carbonyl group and the fluorinated phenyl ring.

Reactions at the Carbonyl Group (e.g., Reductions, Oxidations, Condensations)

The ketone carbonyl group is a versatile functional handle that can undergo a wide array of transformations.

Reductions: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the selectivity and outcome. For example, sodium borohydride (NaBH₄) would typically reduce the ketone to an alcohol without affecting the bromo or fluoro substituents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would achieve the same reduction but might also be capable of displacing the fluorine on the phenyl ring under certain conditions.

Oxidations: As a ketone, the carbonyl group is generally resistant to oxidation under standard conditions. Forced conditions could lead to cleavage of the carbon-carbon bond adjacent to the carbonyl.

Condensations: The carbonyl group can react with various nitrogen-based nucleophiles to form condensation products. For example, reaction with a primary amine would yield an imine, while reaction with hydroxylamine (B1172632) would produce an oxime. It can also participate in reactions such as the Wittig reaction to form an alkene.

Table 2: Predicted Reactions at the Carbonyl Group

Reaction TypeReagent(s)Expected Product
ReductionSodium borohydride (NaBH₄)(2-Bromo-5-furyl)(4-fluorophenyl)methanol
CondensationHydroxylamine (NH₂OH)(2-Bromo-5-furyl)(4-fluorophenyl)methanone oxime
Wittig ReactionMethyltriphenylphosphonium bromide / n-BuLi2-Bromo-5-(1-(4-fluorophenyl)vinyl)furan

Nucleophilic Aromatic Substitution on the Fluorinated Phenyl Ring

The fluorine atom on the phenyl ring is a potential leaving group for nucleophilic aromatic substitution (SNAr). The success of this reaction is highly dependent on the presence of an activating group, typically an electron-withdrawing group, positioned ortho or para to the leaving group. youtube.com In this compound, the carbonyl group is para to the fluorine atom, which strongly activates the ring for nucleophilic attack.

This activation occurs because the electron-withdrawing carbonyl group can stabilize the negative charge of the Meisenheimer intermediate that is formed during the SNAr mechanism. youtube.com Therefore, strong nucleophiles can displace the fluoride (B91410) ion.

Influence of the Fluorine Substituent on Reactivity

The fluorine substituent has a dual influence on the reactivity of the phenyl ring. Its high electronegativity results in a strong inductive electron-withdrawing effect. This effect deactivates the ring towards electrophilic aromatic substitution but is a key factor in activating the ring for nucleophilic aromatic substitution.

In the context of SNAr, fluorine is often a surprisingly good leaving group, sometimes even better than other halogens. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine.

Investigation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

While no specific mechanistic studies on this compound have been found, the following outlines how such investigations would be approached to elucidate the reaction mechanisms of its key transformations.

Detailed Kinetic Analysis of Key Transformation Steps

A detailed kinetic analysis would be instrumental in understanding the mechanism of reactions such as the nucleophilic displacement of the bromine or fluorine atoms. For the nucleophilic displacement of the bromine on the furan ring, a kinetic study would involve systematically varying the concentrations of the furan substrate and the nucleophile while monitoring the reaction rate.

Kinetic studies on related systems, such as the reactions of hydroxyl radicals with furan derivatives, have been used to determine rate constants and understand reaction pathways under various conditions. whiterose.ac.uk Similar principles would be applied to study the reactions of this compound.

Isotopic labeling studies would provide more definitive evidence for the proposed mechanisms. For instance, to confirm the SNAr mechanism for the displacement of fluorine, one could synthesize the starting material with a ¹³C label at the carbon atom bearing the fluorine. Following the reaction with a nucleophile, the position of the ¹³C label in the product would confirm whether the substitution occurred directly at that carbon, as expected for an SNAr mechanism.

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful tool in physical organic chemistry to probe reaction mechanisms, particularly to determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. This is achieved by observing the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes.

In the context of this compound, deuterium labeling could be instrumental in elucidating the mechanisms of various reactions. For instance, in a hypothetical deprotonation reaction at a specific position on the furan ring or the benzoyl group, replacing a hydrogen atom at the reaction site with deuterium would be expected to slow down the reaction rate if the C-H bond cleavage is part of the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effects in Reactions of this compound

Reaction TypePosition of Deuterium LabelExpected kH/kDMechanistic Implication
Base-mediated C-H activationFuran ring C-3 or C-4> 1C-H bond breaking is in the rate-determining step.
Electrophilic aromatic substitutionBenzoyl ring≈ 1C-H bond breaking is not in the rate-determining step.
Metal-halogen exchangeNot applicableNot applicableThis technique is not informative for this mechanism.

The magnitude of the primary KIE (typically in the range of 2-8 for C-H/C-D bonds) can provide insight into the transition state of the reaction. A large KIE suggests a linear transfer of the proton in the transition state, whereas a smaller KIE may indicate a non-linear transfer or a more complex, multi-step mechanism.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction.

Intermediate Isolation and Characterization

The direct detection, and ideally isolation and characterization, of reaction intermediates provides unequivocal evidence for a proposed reaction mechanism. For reactions involving this compound, various reactive intermediates could be postulated depending on the reaction conditions.

Common intermediates in reactions of related haloaromatic and furan compounds include:

Meisenheimer complexes: In nucleophilic aromatic substitution reactions (SNAr), the addition of a nucleophile to the furan ring could lead to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of such a complex would be influenced by the electron-withdrawing nature of the benzoyl group.

Organometallic species: In metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), an oxidative addition of the C-Br bond to a low-valent metal catalyst (e.g., Palladium(0)) would generate an organometallic intermediate.

Radical species: Under certain conditions, such as reactions initiated by light or radical initiators, radical intermediates could be formed.

The isolation of these transient species is often challenging due to their high reactivity. Low-temperature spectroscopic techniques are frequently employed to observe these intermediates in situ.

Table 2: Techniques for the Characterization of Reaction Intermediates

TechniqueInformation ProvidedApplicability to Intermediates of this compound
Low-Temperature NMR SpectroscopyStructural information, bonding, and dynamic processes.Can be used to characterize organometallic intermediates or stabilized carbanions at low temperatures.
Cryo-crystallographyDefinitive three-dimensional structure of an isolable intermediate.Applicable if a stable crystalline intermediate can be formed.
Electron Paramagnetic Resonance (EPR) SpectroscopyDetection and characterization of radical intermediates.Useful for investigating single-electron transfer (SET) mechanisms.
Mass Spectrometry (e.g., ESI-MS)Detection of charged intermediates in the gas phase.Can provide evidence for the formation of ionic intermediates like Meisenheimer complexes.

By employing these techniques, chemists can piece together the step-by-step pathway of a reaction, leading to a deeper understanding of the reactivity of this compound and enabling the rational design of new synthetic methodologies.

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental spectroscopic data for the chemical compound this compound. Despite extensive queries for advanced spectroscopic analyses, including high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy (Infrared and Raman), no dedicated studies providing detailed elucidation of this particular molecule could be located.

The initial research plan aimed to construct a detailed article focusing on the advanced spectroscopic characterization of this compound, adhering to a strict outline that included:

Advanced Spectroscopic Elucidation of 2 Bromo 5 4 Fluorobenzoyl Furan and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Deconvolution and Band Assignment for Subtle Structural Features

While general principles and applications of these advanced spectroscopic techniques are well-documented for various organic compounds, including some structurally related furan (B31954) and benzoyl derivatives, specific experimental data such as chemical shifts, coupling constants, and vibrational frequencies for 2-Bromo-5-(4-fluorobenzoyl)furan are not present in the accessed scientific literature. The creation of the requested detailed article with specific data tables is therefore not possible at this time.

Further research, including the primary synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to fulfill the detailed requirements of the proposed article.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

No specific High-Resolution Mass Spectrometry (HRMS) data, including exact mass measurements or detailed fragmentation pathway analysis, for this compound is currently available in published scientific literature. While HRMS is a critical tool for confirming the elemental formula of a compound by providing a highly accurate mass measurement, such a study for this particular molecule has not been reported.

A theoretical HRMS analysis would be expected to provide the exact mass of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺, which could be compared to the calculated mass to confirm its elemental composition (C₁₁H₆BrFO₂). Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would typically reveal characteristic fragmentation patterns, such as the loss of a bromine radical (•Br), a fluorine atom, or the benzoyl group, offering insights into the compound's connectivity and stability. However, no experimental data is available to construct a data table or a detailed discussion of its fragmentation pathways.

X-ray Crystallography for Solid-State Structural Analysis

There are no published X-ray crystallographic studies for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Without a crystal structure, key solid-state structural parameters for this compound remain unknown. A crystallographic analysis would elucidate the planarity of the furan and benzoyl rings, the torsion angles between these rings, and any significant intermolecular interactions such as halogen bonding or π-π stacking that might influence the crystal packing. A data table of crystallographic parameters cannot be generated due to the absence of this research.

Advanced Chiroptical Spectroscopy (If applicable to chiral derivatives)

The parent compound, this compound, is not chiral and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). A search for chiral derivatives of this compound that have been studied by advanced chiroptical spectroscopy also did not yield any results.

Should a chiral derivative be synthesized, for instance by the introduction of a stereocenter, chiroptical spectroscopy would be essential for determining its absolute configuration and studying its conformational preferences in solution. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), often in conjunction with quantum chemical calculations, are powerful tools for the stereochemical elucidation of chiral molecules. At present, no such studies have been reported for derivatives of this compound.

Computational and Theoretical Investigations of 2 Bromo 5 4 Fluorobenzoyl Furan

Quantum Chemical Calculations

There is currently no specific published data available on the quantum chemical calculations for 2-Bromo-5-(4-fluorobenzoyl)furan.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

No specific research findings using DFT to determine the optimized geometry and electronic structure of this compound have been identified in the public domain.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

There are no specific NBO analysis studies reported for this compound in the available scientific literature.

Reaction Pathway and Mechanism Modeling

No detailed computational modeling of reaction pathways and mechanisms for this compound has been found in published research.

Computational Prediction of Regioselectivity and Stereoselectivity

Specific computational predictions regarding the regioselectivity and stereoselectivity of reactions involving this compound are not available in the current body of scientific literature.

Activation Energy and Reaction Rate Constant Calculations

There is no published data on the calculation of activation energies and reaction rate constants for reactions of this compound.

Solvation Models in Computational Reaction Studies

There is no available research detailing the application of specific solvation models to computational reaction studies involving this compound. Such studies would typically involve the use of implicit or explicit solvation models to understand the influence of different solvents on reaction kinetics and thermodynamics.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

No published data could be located regarding the theoretical prediction and experimental correlation of spectroscopic parameters for this compound.

NMR Chemical Shift Prediction

There are no available studies that have performed quantum mechanical calculations to predict the 1H, 13C, or 19F NMR chemical shifts of this compound. This type of research is valuable for confirming chemical structures and understanding electronic environments within a molecule.

Vibrational Frequency Calculation and Intensity Simulation

Information on the computational analysis of the vibrational (infrared and Raman) spectra of this compound is not present in the current body of scientific literature. These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations.

Conformational Analysis and Intramolecular Interactions

Detailed computational studies on the conformational landscape and intramolecular interactions of this compound have not been reported.

Rotational Barriers and Conformational Isomerism

There is no available research that has investigated the rotational barriers around the single bonds connecting the furan (B31954), carbonyl, and phenyl groups of this compound. Such analyses would identify the most stable conformers and the energy required for interconversion.

Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

While the structure of this compound suggests the potential for interesting non-covalent interactions, such as halogen bonding involving the bromine atom and π-stacking between the aromatic rings, no computational studies have been published to confirm or quantify these interactions.

Future Research Directions and Outlook

Exploration of Sustainable Synthetic Routes

The chemical industry's shift towards greener methodologies is a critical driver for future research concerning 2-Bromo-5-(4-fluorobenzoyl)furan. rsc.org The development of sustainable synthetic pathways for furan (B31954) derivatives is an emerging trend, with a focus on utilizing green solvents and alternative energy sources. numberanalytics.com This aligns with the broader goal of making the synthesis of furan-based compounds, which are pivotal in sustainable chemistry, more environmentally benign. numberanalytics.comfrontiersin.org

Future efforts will likely concentrate on replacing traditional, often hazardous, reagents and minimizing waste. One area of exploration is the use of biomass as a renewable feedstock for producing furan platform chemicals. rsc.orgfrontiersin.org The transition from petroleum-based resources to biorefineries necessitates new catalytic processes. rsc.org Research into heterogeneous solid catalysts, such as zeolites and heteropolyacids (HPAs), shows promise for the conversion of biomass into valuable furan derivatives. frontiersin.org These catalysts are environmentally friendly and can often be recycled, contributing to a more sustainable process. frontiersin.org

Development of Chemo- and Regioselective Transformations

The precise functionalization of the furan ring is a significant challenge due to the sensitivity of the scaffold and the need for activating substituents. thieme-connect.com Future research will undoubtedly focus on the development of highly chemo- and regioselective transformations to synthesize complex, polyfunctional furans. thieme-connect.comresearchgate.net

A promising strategy involves the use of directed metalation with specialized magnesium amide bases. thieme-connect.com These reagents allow for the selective activation of specific C-H bonds on the furan ring, even in the presence of sensitive functional groups like esters or nitriles. thieme-connect.comresearcher.life This method enables the controlled, stepwise functionalization of all positions on the furan ring, opening pathways to novel derivatives. thieme-connect.com

Furthermore, transition metal-catalyzed cyclization reactions are a direct and practical approach for constructing substituted furans from simpler starting materials. nih.gov Cobalt-based metalloradical catalysis, for example, has been shown to effectively catalyze the cyclization of alkynes with diazocarbonyls to produce polyfunctionalized furans with complete regioselectivity. nih.gov This method is notable for its broad substrate scope and high tolerance of various functional groups. nih.gov The development of new catalytic systems that offer predictable control over the regioselectivity of reactions involving furan derivatives will remain a key area of investigation. researchgate.net

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

To optimize reaction conditions and ensure product quality, the real-time monitoring of synthetic processes is crucial. Future research will increasingly incorporate advanced spectroscopic techniques for the dynamic monitoring of reactions involving this compound.

Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy is a powerful tool for non-invasive, real-time reaction monitoring. rsc.org It provides detailed structural information, allowing for the accurate tracking of reactants, intermediates, and products throughout the course of a reaction. rsc.org This technique is particularly valuable for understanding reaction kinetics and mechanisms. researchgate.net The commercial availability of integrated FlowNMR systems is making this technology more accessible for both academic and industrial research. rsc.orgon24.com

Other spectroscopic methods, such as infrared (IR), Raman, and UV/Visible spectroscopy, also play a significant role in real-time process monitoring. mdpi.com These techniques are non-invasive and can provide molecular-level information about the compounds present in a reaction mixture. mdpi.comlongdom.org For instance, IR spectroscopy can detect specific vibrational frequencies of different metabolites, while Raman spectroscopy can study cellular components without the need for labeling. mdpi.comlongdom.org The integration of these spectroscopic tools, often as part of Process Analytical Technology (PAT) initiatives, will be essential for developing robust and well-controlled synthetic processes for furan derivatives. mdpi.com

Integration of Machine Learning in Predictive Synthesis and Reactivity Studies

The intersection of machine learning and chemistry is poised to revolutionize how chemical reactions are designed and understood. nih.gov For a compound like this compound, machine learning models can be employed to predict reaction outcomes, optimize synthetic routes, and even discover new reactions. nih.gov

One of the key challenges in synthetic chemistry is predicting the regioselectivity of a reaction. researchgate.net Machine learning models, particularly those based on random forests, have shown success in predicting the regioselectivity of C-H functionalization in heterocyclic compounds with high accuracy. researchgate.net These models can be trained on computed properties of isolated reactants, avoiding the need for extensive experimental data. researchgate.net

Machine learning can also be used to predict reaction feasibility and yield. cmu.edu By developing models that take into account reactants, products, and reaction conditions, researchers can more efficiently screen potential synthetic pathways. cmu.edu Furthermore, transfer learning techniques are being developed to improve the performance of retrosynthesis prediction models, especially for complex heterocyclic scaffolds where experimental data may be limited. chemrxiv.org The integration of these predictive tools will accelerate the discovery and development of new synthetic methods for valuable compounds like this compound.

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond angles (e.g., C–Br bond distances ~1.89 Å) and confirms regiochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of furan protons near electron-withdrawing groups). ¹⁹F NMR tracks fluorobenzoyl interactions .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 297.96) and isotopic patterns for bromine .

How can computational methods predict reactivity and regioselectivity in substitution reactions?

Advanced
Density Functional Theory (DFT) calculations assess electrophilic aromatic substitution (EAS) sites. For example, Fukui indices identify the furan ring’s 3-position as electron-rich, favoring bromine substitution. Molecular docking simulations can model interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic targets .

What strategies are recommended for tracking in vivo metabolites and assessing bioavailability?

Advanced
Isotopic labeling (e.g., ¹³C/²H) enables discrimination between endogenous and administered compounds. LC-MS/MS monitors urinary metabolites (e.g., hydroxylated or conjugated derivatives) over 6 days post-dose. Validate extraction protocols using spike-recovery experiments (>85% recovery) to ensure accuracy .

How do structural modifications at the furan ring influence bioactivity?

Advanced
Structure-Activity Relationship (SAR) studies show that replacing the bromine with bulkier halogens (e.g., iodine) increases lipophilicity, enhancing blood-brain barrier penetration. Conversely, introducing sulfonyl groups (e.g., as in 4-((4-Bromophenyl)sulfonyl) derivatives) improves solubility and reduces off-target binding .

How should researchers resolve contradictions in reported spectroscopic or bioactivity data?

Q. Advanced

  • Replicate conditions : Ensure identical reagent purity (>97% by GC/HPLC) and solvent systems (e.g., anhydrous DMF vs. wet acetone) .
  • Cross-validate methods : Compare NMR data across 400 MHz and 600 MHz instruments to rule out instrumental artifacts.
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to correlate bioactivity with structural descriptors across studies .

What crystallographic parameters are critical for confirming the compound’s solid-state structure?

Basic/Advanced
Key parameters include:

  • Unit cell dimensions (e.g., monoclinic P2₁/c space group).
  • Torsion angles : e.g., C2–C3–C4–Br at 179.49° confirms planar furan-benzoyl alignment .
  • Hydrogen bonding : Interactions between carbonyl oxygens and adjacent substituents stabilize the crystal lattice .

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2-Bromo-5-(4-fluorobenzoyl)furan
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.